hCA II Inhibition Selectivity
In a direct comparative study of human cytosolic carbonic anhydrase (hCA) isozymes I and II, 5-chlorosalicylic acid exhibited a substantially lower IC50 for hCA II (6.98 µM) compared to hCA I (40.7 µM), representing an almost 6-fold selectivity for hCA II [1]. In contrast, the unsubstituted parent molecule, salicylic acid, demonstrated much weaker and less selective inhibition (hCA I IC50: 6350 µM; hCA II IC50: 4280 µM) [1]. This data underscores the critical role of the 5-chloro substituent, which is preserved in the ethyl ester, in achieving potent and selective inhibition of the hCA II isoform, a key therapeutic target [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | hCA I: 40.7 µM; hCA II: 6.98 µM |
| Comparator Or Baseline | Salicylic Acid: hCA I: 6350 µM; hCA II: 4280 µM |
| Quantified Difference | hCA II potency increase: ~613-fold; hCA I potency increase: ~156-fold |
| Conditions | In vitro esterase method using 4-nitrophenyl acetate as substrate, human erythrocyte-derived enzymes. |
Why This Matters
For research focused on hCA II-related pathways (e.g., glaucoma, cancer), the ethyl ester, as a pro-drug or stable analog of 5-chlorosalicylic acid, offers a significantly more potent and selective pharmacological starting point than the unsubstituted parent compound.
- [1] Bayram, E., Senturk, M., Kufrevioglu, O. I., & Supuran, C. T. (2008). In vitro inhibition of salicylic acid derivatives on human cytosolic carbonic anhydrase isozymes I and II. Bioorganic & Medicinal Chemistry, 16(20), 9101-9105. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
